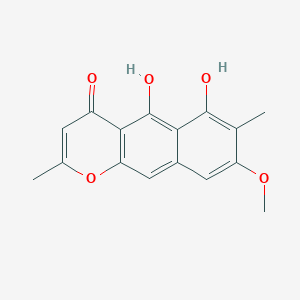
6-Methoxy-Quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-Quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N2O It is a derivative of quinoxaline, where a methoxy group (-OCH3) is attached to the sixth position of the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
6-Methoxy-Quinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For instance, the reaction of o-phenylenediamine with 2-methoxybenzil in the presence of an acid catalyst can yield this compound . Another method involves the use of nano-catalysts, such as nano-γ-Fe2O3–SO3H, which facilitate the cyclo-condensation reaction under solvent-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred. These approaches not only enhance the yield but also reduce the production of hazardous by-products .
化学反応の分析
Types of Reactions
6-Methoxy-Quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like 2-iodoxybenzoic acid (IBX) are used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学的研究の応用
6-Methoxy-Quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinoxaline derivatives, including this compound, exhibit antimicrobial, anticancer, and anti-inflammatory activities
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methoxy-Quinoxaline involves its interaction with various molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of its anticancer activity, it may induce apoptosis in cancer cells by causing DNA damage or inhibiting specific signaling pathways .
類似化合物との比較
6-Methoxy-Quinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound without any substituents.
2-Methyl-Quinoxaline: A derivative with a methyl group at the second position.
6-Bromo-Quinoxaline: A derivative with a bromine atom at the sixth position.
Uniqueness
The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other quinoxaline derivatives and potentially more effective in certain applications .
特性
CAS番号 |
64894-58-2 |
|---|---|
分子式 |
C16H14O5 |
分子量 |
286.28 g/mol |
IUPAC名 |
5,6-dihydroxy-8-methoxy-2,7-dimethylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-7-4-10(17)14-12(21-7)6-9-5-11(20-3)8(2)15(18)13(9)16(14)19/h4-6,18-19H,1-3H3 |
InChIキー |
PMPFXXWLTIMSFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


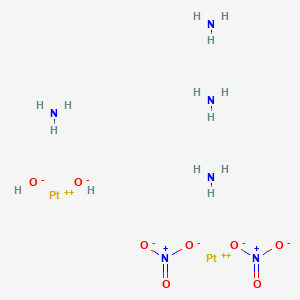
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
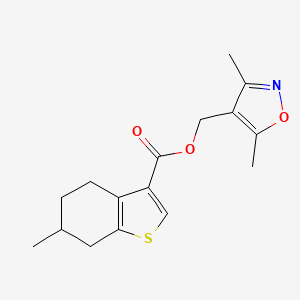
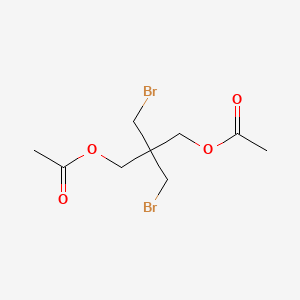
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
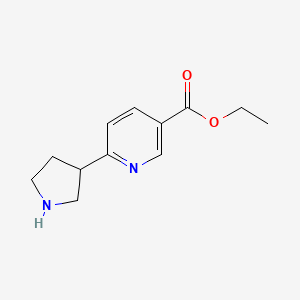
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)

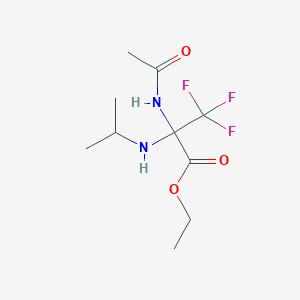
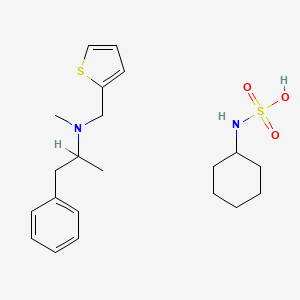

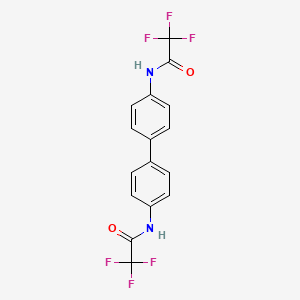
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
